[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467062
InChI: InChI=1S/C15H25ClN2O3/c1-15(2,3)21-14(20)18(11-6-7-11)10-12-5-4-8-17(12)13(19)9-16/h11-12H,4-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N(CC1CCCN1C(=O)CCl)C2CC2
Molecular Formula: C15H25ClN2O3
Molecular Weight: 316.82 g/mol

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13467062

Molecular Formula: C15H25ClN2O3

Molecular Weight: 316.82 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H25ClN2O3
Molecular Weight 316.82 g/mol
IUPAC Name tert-butyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C15H25ClN2O3/c1-15(2,3)21-14(20)18(11-6-7-11)10-12-5-4-8-17(12)13(19)9-16/h11-12H,4-10H2,1-3H3
Standard InChI Key FYAOKCBVHYMHQY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CC1CCCN1C(=O)CCl)C2CC2
Canonical SMILES CC(C)(C)OC(=O)N(CC1CCCN1C(=O)CCl)C2CC2

Introduction

Structural and Chemical Identity

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester (IUPAC: tert-butyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate) is a carbamate derivative featuring a pyrrolidine core, a chloroacetyl moiety, and a cyclopropyl substituent. Its molecular formula is C₁₅H₂₅ClN₂O₃, with a molecular weight of 316.82 g/mol. Key structural identifiers include:

PropertyValue
SMILESCC(C)(C)OC(=O)N(CC1CCCN1C(=O)CCl)C2CC2
InChIKeyFYAOKCBVHYMHQY-UHFFFAOYSA-N
PubChem CID66566163
CAS NumberNot explicitly listed (related analogs: 1353995-11-5, 1354001-34-5)

The compound’s stereochemistry is critical; enantiomers such as (R)- and (S)-configurations exhibit distinct biological activities.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Acylation: Pyrrolidine derivatives react with chloroacetyl chloride to introduce the 2-chloroacetyl group under controlled conditions (e.g., anhydrous solvents, 0–5°C).

  • Carbamate Formation: The cyclopropylamine intermediate is coupled with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DIPEA) to form the carbamate .

  • Purification: Chromatographic techniques (e.g., silica gel, reverse-phase HPLC) yield high-purity product (>95%).

Key Reaction Conditions

  • Solvents: Dichloromethane, DMF, or THF.

  • Catalysts/Reagents: HATU, DIPEA, or sodium hydride for coupling reactions .

  • Temperature: 0–40°C to minimize side reactions.

Physicochemical Properties

Spectroscopic Characterization

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 1.39 (s, 9H, tert-butyl), 3.45–3.38 (m, pyrrolidine protons), 4.77 (s, cyclopropyl-CH₂).

    • ¹³C NMR: Peaks at 156.2 ppm (carbamate C=O), 165.8 ppm (chloroacetyl C=O).

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch).

Stability and Solubility

  • Stability: Hydrolytically sensitive; decomposes under acidic/basic conditions .

  • Solubility: Lipophilic (logP ~2.8), soluble in DMSO, methanol, and chloroform.

Industrial and Research Applications

Medicinal Chemistry

  • Intermediate: Used in synthesizing kinase inhibitors (e.g., pyrrolopyrimidines) .

  • Protecting Group: The tert-butyl carbamate (Boc) protects amines during multi-step syntheses .

Material Science

  • Ligand Design: The cyclopropyl group enhances rigidity in metal-organic frameworks (MOFs) .

Future Directions

  • Structure-Activity Studies: Optimize substituents (e.g., cyclopropyl vs. isopropyl) for target selectivity.

  • In Vivo Profiling: Assess pharmacokinetics and toxicity in preclinical models .

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